Fitc-LEVD-FMK
Description
Properties
Molecular Formula |
C45H52FN5O12S |
|---|---|
Molecular Weight |
905.9924 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzyme Interaction Dynamics of Fitc Levd Fmk
Irreversible Binding to Activated Caspases: A Covalent Mechanism
FITC-LEVD-FMK is designed to be a cell-permeable compound that specifically targets and irreversibly binds to the active sites of certain caspases. frontiersin.orgcreativebiomart.netpromega.com.au Caspases, a family of cysteine-aspartic proteases, are synthesized as inactive zymogens. Upon receiving an apoptotic or inflammatory signal, these zymogens are cleaved to form active enzymes. The active site of a caspase contains a critical cysteine residue whose thiol group acts as a nucleophile to catalyze the cleavage of substrate proteins after an aspartic acid residue. nih.gov
The inhibitory action of this compound hinges on the formation of a stable, covalent bond with this active site cysteine. frontiersin.orgpromega.com.au This irreversible binding effectively blocks the enzyme's catalytic activity, preventing it from cleaving its natural substrates and halting the downstream signaling cascade. This mechanism makes this compound a potent inhibitor and a stable marker for the presence of activated caspases within a cell. creativebiomart.netmerckmillipore.com
Fluoromethyl Ketone (FMK) Moiety: Role in Caspase Active Site Engagement
The key to the irreversible inhibition by this compound lies in its C-terminal fluoromethyl ketone (FMK) group. This electrophilic "warhead" is specifically engineered to be highly reactive towards the nucleophilic thiol group of the active site cysteine in caspases. thermofisher.com The interaction begins with the recognition of the LEVD peptide sequence by the caspase, which positions the FMK moiety in close proximity to the catalytic cysteine.
The mechanism involves the formation of a hemithioacetal intermediate between the ketone of the FMK group and the cysteine's thiol. This is followed by an irreversible alkylation reaction, resulting in a stable thioether bond between the inhibitor and the enzyme. thermofisher.com This covalent linkage permanently inactivates the caspase, making the inhibition irreversible. The presence of the fluorine atom enhances the electrophilicity of the ketone, making it a more potent and specific inhibitor for cysteine proteases compared to other ketone-based inhibitors.
Fluorescein (B123965) Isothiocyanate (FITC) Tag: Principles of Fluorescence Detection
The N-terminus of the LEVD peptide is conjugated to Fluorescein Isothiocyanate (FITC), a widely used fluorescent dye. promega.com.au FITC possesses the ability to absorb light at a specific wavelength (excitation maximum around 495 nm) and emit it at a longer wavelength (emission maximum around 520 nm), producing a bright green fluorescence.
This fluorescent tag allows for the direct detection and quantification of cells containing activated caspases that have been bound by this compound. creativebiomart.netelabscience.com When the inhibitor binds to its target caspase, the FITC molecule becomes localized within the cell at the site of the active enzyme. This localized fluorescence can be visualized and measured using techniques such as fluorescence microscopy and flow cytometry. creativebiomart.netelabscience.com This provides a powerful method to identify and study apoptotic or inflamed cells in a population.
Specificity and Selectivity for Caspase Targeting
The specificity of this compound is primarily determined by the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD). Caspases exhibit distinct preferences for the amino acid sequences of their substrates, particularly at the P4 to P1 positions (where P1 is always Aspartate). nih.gov
Differential Binding Affinities and Kinetics
While specific kinetic data for this compound across a wide range of caspases is not extensively published, the selectivity is based on the inherent substrate preferences of the caspase family. Initiator caspases (e.g., caspase-2, -8, -9, -10) are activated upstream in signaling cascades and generally have a more restricted range of substrates, primarily activating other caspases. frontiersin.orgharvard.edu Effector caspases (e.g., caspase-3, -6, -7), on the other hand, are responsible for cleaving a broad spectrum of cellular proteins to execute cell death. frontiersin.orgharvard.edu
The LEVD sequence is recognized as an optimal tetrapeptide sequence for caspase-4, an inflammatory caspase. nih.govasm.org It has also been reported to be a substrate for caspase-1 and caspase-5, which are also involved in inflammation. nih.govasm.org The binding affinity and rate of inhibition of this compound will be highest for caspases that have a strong preference for the LEVD sequence. For other caspases, such as the effector caspase-3 which prefers a DEVD sequence, the binding affinity and inhibition kinetics would be significantly lower. stemcell.comscbt.com This differential affinity allows this compound to be used as a relatively specific tool for detecting the activity of caspase-4 and related inflammatory caspases.
Substrate Recognition Sequence (LEVD) Analysis
The tetrapeptide sequence LEVD dictates the primary interaction between the inhibitor and the caspase's substrate-binding pocket. Each position in the sequence contributes to the specificity:
P4 (Leu): The S4 subsite of caspases is a major determinant of specificity. Inflammatory caspases like caspase-1 and caspase-4 have large, hydrophobic S4 pockets that can accommodate bulky hydrophobic residues like Leucine or Tryptophan. nih.govasm.org
P3 (Glu): The S3 subsite often prefers acidic residues like Glutamate. nih.gov
P2 (Val): The S2 subsite preference can vary among caspases, but a hydrophobic residue like Valine is tolerated by several caspases.
P1 (Asp): All caspases have a stringent requirement for an Aspartate residue at the P1 position, which anchors the substrate in the active site for cleavage. nih.gov
The combination of these residues in the LEVD sequence makes it a preferred substrate for caspase-4. elabscience.comcephamls.comcaymanchem.comcephamls.com While other caspases might bind to this sequence, the efficiency of binding and subsequent inhibition is significantly higher in caspases whose substrate-binding pockets are optimally shaped to accommodate the LEVD motif.
Table 1: Preferred Tetrapeptide Recognition Sequences for Various Human Caspases
| Caspase Group | Caspase | Preferred Tetrapeptide Sequence(s) |
|---|---|---|
| Initiator Caspases | Caspase-2 | DEXD, VDVAD |
| Caspase-8 | (L/I/V)ETD | |
| Caspase-9 | LEHD | |
| Caspase-10 | (L/I/V)ETD | |
| Effector Caspases | Caspase-3 | DEVD |
| Caspase-6 | (V/I/L)EID | |
| Caspase-7 | DEVD | |
| Inflammatory Caspases | Caspase-1 | (W/L)EHD, YVAD |
| Caspase-4 | LEVD , (W/L)EHD | |
| Caspase-5 | (W/L)EHD |
This table summarizes the generally accepted optimal tetrapeptide substrate sequences for various human caspases, highlighting the specificity of the LEVD sequence for caspase-4. Data compiled from multiple sources. nih.govasm.orgunisciel.frpnas.org
Methodological Applications of Fitc Levd Fmk in Cellular Research
In Situ Detection of Active Caspases in Live Cells
A primary application of Fitc-LEVD-FMK is the in situ detection of active caspases, particularly caspase-8, in live cell populations. Because the probe is cell-permeable, it can be added directly to cell cultures. promega.com.aumerckmillipore.com Once inside the cell, the LEVD (leucine-glutamic acid-threonine-aspartic acid) peptide sequence directs the inhibitor to the active site of caspase-8. thermofisher.com The fluoromethylketone (FMK) moiety then forms a covalent bond with the reactive cysteine in the enzyme's catalytic site, effectively and irreversibly binding the fluorescent probe to the active caspase. thermofisher.comnih.gov
Unbound this compound molecules diffuse out of the cell and are removed during washing steps. thermofisher.com Consequently, the remaining green fluorescence is a direct measure of the amount of active caspase-8 present at the time of labeling. thermofisher.com This allows researchers to identify and visualize individual apoptotic cells within a larger population using fluorescence microscopy. Cells undergoing apoptosis will exhibit a brighter green signal compared to non-apoptotic cells. merckmillipore.comabcam.com
Quantitative Assessment of Apoptosis Progression
This compound enables the quantitative assessment of apoptosis progression over time. Since caspase activation is an early event in the apoptotic cascade, often preceding changes in membrane integrity or DNA fragmentation, this reagent can detect apoptosis at its initial stages. nih.govbdbiosciences.com By treating cell cultures with an apoptosis-inducing agent and then staining with this compound at different time points, researchers can monitor the increase in the percentage of apoptotic cells. thermofisher.com
Flow Cytometry-Based Analysis
Flow cytometry is a particularly powerful technique when used in conjunction with this compound for the analysis of apoptosis. biocompare.com It allows for the rapid and quantitative measurement of fluorescence in thousands of individual cells within a heterogeneous population. nih.gov
In its simplest application, flow cytometry can be used to measure the single parameter of FITC fluorescence in a cell population stained with this compound. The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity and the y-axis represents the number of cells (events). ed.ac.uksdu.dk This allows for the clear distinction between the FITC-negative (non-apoptotic) population and the FITC-positive (apoptotic) population, and the percentage of apoptotic cells can be accurately quantified.
Table 1: Representative Data from Single-Parameter Flow Cytometry Analysis
| Cell Treatment | Percentage of FITC-Positive Cells (Apoptotic) |
| Untreated Control | 5% |
| Apoptosis-Inducing Agent | 45% |
| Agent + Pan-Caspase Inhibitor | 8% |
This table illustrates typical results from a flow cytometry experiment using this compound to quantify apoptosis. The increase in FITC-positive cells after treatment with an apoptosis-inducing agent is evident, and this increase is prevented by a general caspase inhibitor.
The true power of flow cytometry lies in its ability to perform multiparametric analysis, simultaneously measuring several cellular characteristics. nih.govbiocompare.com This approach provides a more comprehensive and detailed picture of the apoptotic process.
A common strategy is to co-stain cells with this compound and a viability dye such as Propidium (B1200493) Iodide (PI). iqproducts.nl PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. iqproducts.nlbdbiosciences.com It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptosis or necrosis. bdbiosciences.comiqproducts.nl
By using these two probes together, flow cytometry can differentiate between three distinct cell populations:
Viable cells: FITC-negative and PI-negative. bdbiosciences.com
Early apoptotic cells: FITC-positive (indicating caspase activation) and PI-negative (indicating intact cell membranes). bdbiosciences.com
Late apoptotic or necrotic cells: FITC-positive and PI-positive. bdbiosciences.comiqproducts.nl
This dual staining provides a more precise staging of the apoptotic process. bdbiosciences.combdbiosciences.com
For an even more detailed analysis, this compound staining can be combined with Annexin V and a viability dye. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. bdbiosciences.combdbiosciences.comkumc.edu
This multiparameter approach allows for the simultaneous assessment of three key apoptotic events:
Caspase-8 activation (this compound)
Phosphatidylserine externalization (Annexin V)
Loss of membrane integrity (Propidium Iodide)
This combination allows for a highly detailed characterization of cell death, distinguishing between early and late apoptotic stages with greater certainty. nih.govcaymanchem.com For example, cells in the very early stages of apoptosis might be positive for active caspases (FITC) but not yet for Annexin V binding, while slightly later stages would be positive for both.
Table 2: Multiparameter Flow Cytometry Phenotypes
| Cell Population | This compound | Annexin V | Propidium Iodide (PI) | Interpretation |
| Viable | - | - | - | Healthy, non-apoptotic |
| Early Apoptotic | + | + | - | Caspase activation and PS exposure, intact membrane |
| Late Apoptotic | + | + | + | Caspase activation, PS exposure, compromised membrane |
| Necrotic | -/+ | -/+ | + | Compromised membrane, variable caspase/PS status |
This table outlines the different cell populations that can be identified using a three-color flow cytometry analysis, providing a detailed snapshot of the cell death process.
Multiparameter Analysis with Complementary Apoptosis Markers
Combined Analysis with Mitochondrial Transmembrane Potential Dyes
To elucidate the sequence of events during apoptosis, this compound is frequently used in conjunction with dyes that measure the mitochondrial transmembrane potential (ΔΨm). A decrease in ΔΨm is a key event in the intrinsic apoptotic pathway. By co-staining cells with this compound and a ΔΨm-sensitive dye, researchers can temporally link the activation of caspase-4 with mitochondrial dysfunction. nih.govresearchgate.net
Commonly used mitochondrial dyes include:
JC-1: This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. thermofisher.com In apoptotic cells with low ΔΨm, the dye remains in its monomeric form and fluoresces green. thermofisher.com
TMRM (Tetramethylrhodamine, methyl ester): This cell-permeant, cationic, red-orange fluorescent dye accumulates in the mitochondria of healthy cells. A decrease in fluorescence intensity indicates mitochondrial depolarization. nih.gov
MitoTracker Dyes (e.g., MitoTracker Red CMXRos): These probes selectively stain mitochondria in live cells and their accumulation is dependent on membrane potential. nih.govplos.org
Dual analysis using flow cytometry or fluorescence microscopy allows for the simultaneous detection of green fluorescence from this compound (caspase-4 activation) and changes in the fluorescence of the mitochondrial dye (e.g., a shift from red to green fluorescence with JC-1). This approach can distinguish between different cell populations: healthy cells (low FITC, high ΔΨm), early apoptotic cells which may show caspase-4 activation before a significant drop in ΔΨm, and late-stage apoptotic cells exhibiting both signals. nih.gov This combined analysis is crucial for dissecting the signaling cascade and determining whether caspase-4 activation occurs upstream or downstream of mitochondrial-mediated apoptotic events.
| Parameter | Probe | Principle | Outcome in Apoptotic Cells |
| Caspase-4 Activation | This compound | Irreversibly binds to active caspase-4, emitting green fluorescence. medchemexpress.comnih.gov | Increased green fluorescence. |
| Mitochondrial Potential | JC-1 Dye | Ratiometric dye; forms red fluorescent J-aggregates in healthy mitochondria and green fluorescent monomers in depolarized mitochondria. thermofisher.complos.org | Shift from red to green fluorescence. |
| Mitochondrial Potential | TMRM | Cationic dye that accumulates in polarized mitochondria. nih.gov | Decreased red-orange fluorescence. |
| Mitochondrial Potential | MitoTracker Red CMXRos | Accumulates in mitochondria of live cells dependent on membrane potential. nih.govplos.org | Decreased red fluorescence. |
Correlation with DNA Fragmentation Assays
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. nih.govthermofisher.com Correlating the activity of caspase-4, an initiator caspase in the ER stress pathway, with DNA fragmentation provides a more complete picture of the apoptotic process. The most widely used method for detecting DNA fragmentation is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay. nih.govviamedica.plpromega.sg
The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs (e.g., FITC-dUTP). nih.govpromega.sg By performing a dual analysis, researchers can use this compound to identify cells in which caspase-4 has been activated and co-stain with a TUNEL assay (using a different colored fluorophore, such as one emitting red fluorescence) to identify cells with significant DNA damage.
This correlative approach, typically analyzed via flow cytometry or multi-channel fluorescence microscopy, allows for the quantification of different apoptotic subpopulations:
Early Apoptosis: Cells positive for this compound but negative for TUNEL staining.
Late Apoptosis/Secondary Necrosis: Cells positive for both this compound and TUNEL staining. oup.comresearchgate.net
This temporal analysis helps to establish a causal link between the activation of the ER stress pathway (indicated by active caspase-4) and the ultimate execution phase of apoptosis characterized by nuclear breakdown. viamedica.plresearchgate.net
| Assay | Target | Method | Information Gained |
| This compound Staining | Active Caspase-4 | Cell-permeable, fluorescently-labeled inhibitor binds irreversibly to the active enzyme. medchemexpress.com | Detects initiation of the ER stress-induced apoptotic pathway. |
| TUNEL Assay | DNA Fragmentation | TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of cleaved DNA. nih.govpromega.sg | Detects a late-stage hallmark of apoptosis. |
| Combined Analysis | Active Caspase-4 & DNA Fragmentation | Simultaneous or sequential staining and multi-channel fluorescence detection. | Allows for kinetic analysis, distinguishing early (caspase-active) from late (DNA fragmented) apoptotic cells. |
Fluorescence Microscopy for Spatiotemporal Visualization
Fluorescence microscopy is a fundamental technique for visualizing the activity of caspase-4 using this compound. When cells are treated with an apoptosis-inducing agent and then incubated with this compound, the probe enters the cells and binds to its target. The resulting green fluorescence, localized within the apoptotic cells, can be observed and documented. merckmillipore.commerckmillipore.com This method provides direct visual evidence of apoptosis at the single-cell level and can reveal information about the subcellular distribution of the activated caspase.
Confocal Microscopy for High-Resolution Imaging
For a more detailed analysis of the subcellular localization of active caspase-4, confocal microscopy is the preferred imaging technique. Unlike conventional widefield fluorescence microscopy, which illuminates the entire sample, a confocal microscope uses a pinhole to reject out-of-focus light. This results in a significant improvement in image contrast and resolution. plos.orgpromega.de
Using confocal microscopy with this compound allows researchers to:
Generate High-Resolution Images: Obtain clear, sharp images of caspase-4 activity within specific cellular compartments.
Perform Optical Sectioning: Create a series of images from different focal planes, which can be reconstructed into a 3D model of the cell. This is particularly useful for determining if active caspase-4 is localized to specific organelles, such as the endoplasmic reticulum or mitochondria. plos.org
Reduce Background Fluorescence: The pinhole effectively removes stray light, leading to a better signal-to-noise ratio and clearer visualization of the FITC signal, even if it is weak. promega.de
This high-resolution imaging is critical for understanding the spatial dynamics of the apoptotic signaling cascade initiated by ER stress.
Time-Lapse Imaging for Apoptotic Kinetics
Time-lapse fluorescence microscopy allows for the real-time monitoring of biological processes. By imaging living cells stained with this compound at regular intervals, researchers can track the initiation and progression of caspase-4 activation over time. sigmaaldrich.commoleculardevices.com This kinetic analysis provides valuable data on the dynamics of apoptosis in response to a specific stimulus.
Key insights from time-lapse imaging include:
Onset of Caspase Activation: Determining the precise time point at which caspase-4 becomes active after the introduction of an apoptotic trigger. moleculardevices.comresearchgate.net
Rate of Apoptosis: Quantifying the rate at which cells in a population undergo apoptosis.
Correlation with Morphological Changes: Simultaneously observing the green fluorescence from this compound and the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.govmoleculardevices.com
These studies provide a dynamic view of the apoptotic process that is not possible with fixed-cell, endpoint assays. sigmaaldrich.comresearchgate.net
High-Throughput Screening Applications
This compound is also amenable to high-throughput screening (HTS) formats, enabling the rapid testing of large numbers of compounds for their ability to induce or inhibit apoptosis via the caspase-4 pathway. promega.com.auionbiosciences.com HTS is a cornerstone of modern drug discovery and toxicology studies.
Fluorescence Plate Reader-Based Assays
The most common HTS application for this compound involves the use of multi-well plates (e.g., 96- or 384-well formats) and a fluorescence plate reader. merckmillipore.commerckmillipore.combmglabtech.com In this setup, cells are cultured in the wells of the microplate and treated with a library of test compounds. After an incubation period, this compound is added to all wells. The plate reader then measures the total fluorescence intensity from each well.
The workflow for a typical HTS assay is as follows:
Cell Seeding: Cells are plated into the wells of a microplate.
Compound Treatment: Each well is treated with a different test compound or concentration. Control wells (e.g., untreated cells, cells with a known apoptosis inducer) are included.
Staining: this compound is added to each well and incubated to allow the probe to enter the cells and bind to active caspase-4.
Measurement: The microplate is placed in a fluorescence plate reader, and the fluorescence intensity is measured at the appropriate excitation and emission wavelengths for FITC (typically ~485 nm for excitation and ~535 nm for emission). merckmillipore.comstemcell.com
An increase in fluorescence intensity relative to untreated controls indicates that the compound has induced caspase-4 activation and apoptosis. Conversely, in screens designed to find apoptosis inhibitors, a decrease in fluorescence in the presence of a known inducer would identify a potential inhibitory compound. This plate-reader-based method provides a robust and scalable way to quantify apoptosis across thousands of samples. ionbiosciences.combmglabtech.commoleculardevices.com
Automated Image Cytometry
Automated image cytometry, also referred to as high-content imaging (HCI) or high-content screening (HCS), represents a powerful methodology for the quantitative analysis of cellular events on a large scale. The integration of this compound into automated image cytometry workflows allows for the specific and sensitive detection of active caspase-4 in individual cells within a population, providing detailed spatial and temporal data on the initiation of inflammatory cell death pathways like pyroptosis. nih.govnih.gov
This technique combines the benefits of fluorescence microscopy with the high-throughput capabilities of automated liquid handling, image acquisition, and sophisticated analysis software. nih.govnih.gov In this context, this compound serves as a critical fluorescent probe. As a cell-permeable, non-toxic reagent, it enters living cells and covalently binds to the active site of caspase-4. nih.gov This irreversible binding results in the accumulation of a stable fluorescent signal exclusively within cells undergoing processes involving caspase-4 activation. Automated imaging systems can then scan multi-well plates, capturing thousands of images and analyzing them to quantify the number of fluorescently labeled cells and the intensity of the fluorescence per cell. nih.govfrontiersin.org
The primary advantage of using this compound in automated image cytometry is the ability to perform multiparametric analysis. plos.org Researchers can simultaneously introduce other fluorescent probes to measure concurrent cellular events, such as plasma membrane permeabilization (a hallmark of pyroptosis), mitochondrial membrane potential, or the expression of other proteins of interest. frontiersin.orgplos.org This provides a more comprehensive, systems-level understanding of the cellular response to various stimuli.
Detailed Research Findings
Research utilizing fluorescently labeled caspase inhibitors in automated image cytometry has provided significant insights into the kinetics and regulation of programmed cell death. While specific data for this compound is integrated into broader studies on pyroptosis, findings from analogous fluorescent caspase probes in high-content systems illustrate the utility of this approach.
For instance, studies on inflammasome activation often require the measurement of specific inflammatory caspases. In one such study, the role of Gasdermin D (GSDMD), a key protein in pyroptosis, was investigated in relation to caspase activity. Human colorectal cells (HCT116) lacking GSDMD were compared to wild-type (WT) cells. Using a general fluorescently-labeled caspase inhibitor (poly-caspase FLICA), researchers observed that upon induction of pyroptosis, there was a significant increase in caspase activity in WT cells. However, this increase was absent in the GSDMD-deficient cells, suggesting that GSDMD is necessary for the feedback activation or retention of active caspases within the cell. biorxiv.org The quantitative data from such an experiment, measuring the mean fluorescence intensity, can be effectively captured and analyzed using automated image cytometry.
The following interactive table represents typical data obtained from an automated image cytometry experiment designed to measure caspase activity using a FLICA reagent.
Table 1: Quantification of Caspase Activity in HCT116 Cells using Automated Image Cytometry
| Cell Line | Treatment | Mean FLICA Fluorescence Intensity (Arbitrary Units) | Standard Error of Mean (SEM) |
| WT | Control | 105.2 | 8.1 |
| WT | LPS | 140.8 | 12.3 |
| GSDMD -/- | Control | 102.5 | 7.5 |
| GSDMD -/- | LPS | 104.9 | 9.2 |
| This table is a representation of data adapted from a study investigating the role of GSDMD in caspase activation, where LPS (lipopolysaccharide) was used to induce an inflammatory response. biorxiv.org The fluorescence intensity is a direct measure of the amount of active caspase bound by the fluorescent inhibitor. |
Furthermore, high-content analysis is frequently used to screen for compounds that may inhibit or induce pyroptosis. In these experiments, automated systems can track changes in caspase-4 activity across a wide range of compound concentrations. For example, astroglial cells treated with ethanol (B145695) were shown to activate the NLRP3 inflammasome, a process upstream of caspase-1, which shares some activators with caspase-4. Using a fluorescent probe for active caspase-1 in an automated imaging system, researchers quantified the percentage of pyroptotic cells. Such studies demonstrate the power of this methodology for screening and mechanistic studies. frontiersin.org
The interactive table below illustrates how data from a multiparametric image cytometry experiment might be presented, distinguishing between different cell death outcomes.
Table 2: Multiparametric Analysis of Cell Death Pathways via Automated Image Cytometry
| Treatment Group | % Caspase-Positive Cells (e.g., this compound) | % Annexin V-Positive Cells (Apoptosis) | % PI-Positive Cells (Membrane Permeability) |
| Control | 1.5% | 2.1% | 1.8% |
| Stimulus A (Inducer) | 35.8% | 5.3% | 34.5% |
| Stimulus A + Inhibitor | 4.2% | 4.8% | 5.1% |
| This table represents data synthesized from multiparametric cytometry studies where cells are treated with a stimulus to induce pyroptosis and a specific inhibitor. nih.govfrontiersin.org The percentage of cells positive for a caspase probe, an apoptosis marker (Annexin V), and a membrane permeability dye (Propidium Iodide, PI) are quantified. |
These detailed findings underscore the value of this compound as a specific tool within the broader, powerful methodology of automated image cytometry for dissecting complex cellular pathways like pyroptosis.
Research Applications of Fitc Levd Fmk Across Diverse Biological Models
Mammalian Cell Culture Systems
Mammalian cell cultures are a cornerstone of biological research, providing controlled and reproducible environments to study cellular processes. FITC-LEVD-FMK is particularly valuable in these systems for dissecting the molecular mechanisms of apoptosis.
Apoptosis Induction by Various Stimuli (e.g., chemotherapeutics, oxidative stress)
Researchers frequently use various chemical and physical agents to induce apoptosis and study its underlying mechanisms. This compound allows for the specific detection of caspase-4 activation in response to these stimuli, indicating the involvement of the ER stress pathway.
Chemotherapeutics: Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells. For instance, agents like gemcitabine (B846) and deoxyelephantopin (B1239436) have been shown to trigger apoptosis in pancreatic cancer cells. aging-us.com While many pathways can be activated, some chemotherapeutics may specifically induce ER stress. In such studies, this compound can be employed to determine if caspase-4 activation is a key part of the drug's mechanism of action. By treating cancer cell lines like HeLa or Jurkat with a chemotherapeutic agent, researchers can use flow cytometry with this compound to quantify the subpopulation of cells that initiate apoptosis via the ER stress pathway.
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, a condition known to trigger apoptosis. aacrjournals.orgacs.org Hydrogen peroxide (H₂O₂), for example, is a common agent used to induce oxidative stress in vitro. spandidos-publications.com Studies have shown that H₂O₂ can induce ER stress responses, including the activation of ER-resident caspases. spandidos-publications.com In a study on melanoma cells, H₂O₂ treatment was shown to activate caspase-12 (the murine analogue of human caspase-4), and this activation was detected using a specific fluorescently-labeled inhibitor, FITC-ATAD-FMK. spandidos-publications.com This provides a direct methodological parallel for using this compound to detect human caspase-4 activation in cells subjected to oxidative stress from agents like H₂O₂ or other ROS-inducing compounds. spandidos-publications.comfrontiersin.org
| Cell Line | Inducing Stimulus | Key Finding | Detection Method/Probe Application | Reference |
|---|---|---|---|---|
| Human Melanoma (A375) | Hydrogen Peroxide (H₂O₂) | H₂O₂ induced caspase-12 activation as part of the ER stress response leading to apoptosis. | Flow cytometry using FITC-ATAD-FMK (a caspase-12 specific probe) to quantify activation. | spandidos-publications.com |
| Pancreatic Cancer (BxPC-3, CFPAC-1) | Deoxyelephantopin (DET) | DET induced apoptosis via oxidative stress and activation of the mitochondrial pathway. | Flow cytometry using Annexin V-FITC/PI staining to quantify apoptosis. | aging-us.com |
| Glioblastoma (U87) | Camptothecin | The chemotherapeutic agent potentiated Fas-induced apoptosis through a mechanism involving oxidative stress. | Flow cytometry using Annexin V-FITC to quantify apoptotic cells. | aacrjournals.org |
| Oral Cancer (Ca9-22) | Withaferin A (WFA) | WFA induced oxidative stress-mediated apoptosis and G2/M cell cycle arrest. | Flow cytometry using a pan-caspase FITC-VAD-FMK probe to measure generic caspase activity. | frontiersin.org |
Investigating Specific Apoptotic Pathways (Extrinsic, Intrinsic, ER Stress-Mediated)
Apoptosis is executed through several distinct, yet sometimes interconnected, signaling cascades. The ability to distinguish which pathway is activated is crucial for understanding a given biological context.
Extrinsic and Intrinsic Pathways: The two classical pathways are the extrinsic, or death receptor-mediated, pathway and the intrinsic, or mitochondrial, pathway. The extrinsic pathway is initiated by the binding of ligands to cell surface receptors, leading to the activation of initiator caspase-8. mdpi.comfortunejournals.com The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. mdpi.comfortunejournals.com
ER Stress-Mediated Pathway: A third major pathway originates from the endoplasmic reticulum. fortunejournals.comspandidos-publications.com Severe or prolonged ER stress, often caused by an accumulation of misfolded proteins, triggers the unfolded protein response (UPR). fortunejournals.comatsjournals.org When the stress is unresolvable, the UPR switches from a pro-survival to a pro-apoptotic signal, leading to the activation of caspase-4 in humans. fortunejournals.comspandidos-publications.com Activated caspase-4 can then cleave and activate downstream effector caspases, such as caspase-3, to execute cell death. spandidos-publications.com
The specificity of this compound for caspase-4 makes it an invaluable tool for confirming the involvement of the ER stress pathway. Researchers can use it in conjunction with inhibitors for other initiator caspases (e.g., Z-IETD-FMK for caspase-8 and Z-LEHD-FMK for caspase-9) to dissect the relative contributions of each pathway. For example, studies in Jurkat cells demonstrated that apoptosis induced by certain agents was inhibited by the caspase-4 inhibitor Z-LEVD-FMK, pointing to the essential role of ER stress. spandidos-publications.com Using the fluorescent version, this compound, would allow for direct visualization and quantification of cells activating this specific pathway.
| Apoptotic Pathway | Key Initiator Caspase | Peptide Recognition Sequence | Common Inhibitor | Reference |
|---|---|---|---|---|
| Extrinsic (Death Receptor) | Caspase-8 | IETD | Z-IETD-FMK | aacrjournals.orgspandidos-publications.com |
| Intrinsic (Mitochondrial) | Caspase-9 | LEHD | Z-LEHD-FMK | aacrjournals.orgspandidos-publications.com |
| ER Stress-Mediated | Caspase-4 (Human) | LEVD | Z-LEVD-FMK | spandidos-publications.commedchemexpress.comnih.gov |
Role in Cellular Stress Responses
Cellular stress encompasses a wide range of conditions that disrupt homeostasis, including nutrient deprivation, hypoxia, toxic exposures, and the accumulation of unfolded proteins. The ER is a central hub for sensing and responding to these stresses.
This compound is used to investigate how different cellular stressors converge on the ER to trigger apoptosis. The unfolded protein response (UPR) is initially a protective mechanism aimed at restoring ER function. fortunejournals.com However, under sustained stress, the UPR initiates apoptosis, a process in which caspase-4 activation is a key event. fortunejournals.comatsjournals.org For example, compounds that disrupt calcium homeostasis, such as thapsigargin (B1683126) (TG), or inhibit protein transport, like brefeldin A (BFA), are potent inducers of ER stress. nih.gov Research has shown that the caspase-4 inhibitor Z-LEVD-FMK can markedly reduce apoptosis induced by these agents in HeLa cells, demonstrating the pathway's dependence on caspase-4. nih.gov
By using this compound, researchers can directly visualize which cells in a population have crossed the threshold from a pro-survival UPR to a terminal apoptotic response. This is critical for understanding the pathogenesis of diseases linked to chronic ER stress, such as neurodegenerative disorders and metabolic diseases, and for evaluating therapies that target these stress pathways.
Ex Vivo Tissue Models
Ex vivo models, which involve the use of tissues or cells taken directly from an organism and studied in a laboratory setting, bridge the gap between in vitro cell culture and in vivo studies. This compound can be applied to these more complex systems to study apoptosis in a context that better reflects physiological conditions.
Analysis of Apoptotic Cells in Organ Cultures
Organotypic culture involves maintaining the three-dimensional structure and cellular heterogeneity of a piece of tissue in vitro. This technique is used to study developmental processes, toxicology, and disease pathology in a tissue-level context. For example, fetal thymic organ culture has been used to study the role of caspases in T-cell development and negative selection. aai.org In such systems, general caspase inhibitors like Z-VAD-FMK have been shown to prevent apoptosis. aai.org
This compound can be applied to organ cultures to identify the specific location and cell types that undergo ER stress-induced apoptosis in response to a given stimulus. For instance, a slice of liver tissue could be cultured and exposed to a hepatotoxic drug. By subsequently treating the tissue slice with this compound, researchers could use fluorescence microscopy to pinpoint whether hepatocytes, endothelial cells, or other cell types are activating caspase-4, providing spatial information that is lost in dissociated cell cultures. This approach is valuable for assessing the mechanisms of organ-specific toxicity or the effects of ischemia-reperfusion injury, where ER stress is known to play a significant role. rndsystems.com
Application in Isolated Primary Cell Populations
Primary cells are isolated directly from tissues and, unlike immortalized cell lines, have a finite lifespan and more closely represent the physiology of their in vivo counterparts. This compound is used to study apoptotic signaling in these specific cell populations. For example, researchers have used fluorescent caspase inhibitors to visualize caspase activation in primary human epidermal keratinocytes during differentiation. promega.com Other studies have investigated apoptosis in primary monocytes or thymocytes. aai.orgaai.org
Using this compound in isolated primary cells allows for precise investigation into how specific cell types respond to stress. For example, primary neurons could be isolated and subjected to conditions that mimic neurodegenerative diseases to test if caspase-4 is activated. Similarly, primary pancreatic beta cells could be treated with high glucose to investigate the role of ER stress-induced apoptosis in the context of diabetes. This application is crucial for validating findings from cell lines and for understanding the cell-type-specific mechanisms of disease.
Non-Mammalian Eukaryotic Models
The fundamental mechanisms of programmed cell death are evolutionarily conserved, and non-mammalian eukaryotes serve as powerful model systems to unravel core apoptotic pathways.
Yeast Cell Death Studies
The budding yeast, Saccharomyces cerevisiae, although lacking direct caspase orthologs, undergoes a form of programmed cell death that shares morphological and biochemical hallmarks with apoptosis in metazoans. molbiolcell.org This process involves a yeast metacaspase, Yca1p, which possesses caspase-like proteolytic activity. frontiersin.org Researchers utilize fluorescently labeled pan-caspase inhibitors, such as FITC-VAD-FMK, to detect the activation of Yca1p in response to various death-inducing stimuli.
Studies have demonstrated that stressors like hydrogen peroxide, acetic acid, and chronological aging can induce an apoptotic-like phenotype in yeast, characterized by the binding of FITC-VAD-FMK. molbiolcell.orgfrontiersin.org For instance, in response to H₂O₂, a significant increase in FITC-VAD-FMK positive cells is observed in wild-type yeast, a phenomenon that is substantially reduced in mutants lacking the MCA1 gene (encoding Yca1p). oup.com However, it is crucial to note that some studies have raised concerns about the non-specific binding of FITC-VAD-FMK to dead or permeabilized yeast cells, independent of caspase activity. nih.govresearchgate.netresearchgate.net To mitigate this, researchers often employ co-staining with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. This dual-staining approach allows for the differentiation of early apoptotic cells (FITC-positive, PI-negative) from late apoptotic or necrotic cells (FITC-positive, PI-positive). nih.govresearchgate.net
| Research Finding | Model Organism | Apoptotic Stimulus | Detection Method | Reference |
| Increased metacaspase activity detected in cells undergoing apoptosis. | Saccharomyces cerevisiae | Hydrogen Peroxide (H₂O₂) | Flow cytometry with FITC-VAD-FMK | molbiolcell.orgoup.com |
| Acetic acid induces regulated cell death with metacaspase involvement. | Saccharomyces cerevisiae | Acetic Acid | FITC-VAD-FMK staining | frontiersin.org |
| Non-specific binding of FITC-VAD-FMK observed in dead yeast cells. | Saccharomyces cerevisiae | DNA damage arrest (cdc13-1 mutant) | Flow cytometry with FITC-VAD-FMK and PI | researchgate.netresearchgate.net |
Protozoan Parasite Apoptosis (e.g., Leishmania)
Apoptosis-like cell death is a critical process in the life cycle and pathogenesis of protozoan parasites such as Leishmania. This programmed cell death can be triggered by various factors, including drug treatment, heat shock, and oxidative stress. The detection of caspase-like activity is a key indicator of this process. In Leishmania, while true caspases are absent, other proteases, including metacaspases and cysteine proteases, exhibit caspase-like activity. researchgate.netnih.gov
Fluorescently labeled caspase inhibitors are widely used to monitor this activity. For example, studies on Leishmania major have shown that heat shock induces the accumulation of FITC-VAD-FMK, indicating the activation of proteases that can bind this pan-caspase inhibitor. researchgate.net Similarly, treatment of Leishmania donovani with the anti-leishmanial drug KalsomeTM10, a liposomal formulation of amphotericin B, leads to a dose- and time-dependent increase in cells staining positive for a fluorescent caspase substrate, an effect that can be reduced by the pan-caspase inhibitor Z-VAD-FMK. plos.org This suggests that the drug induces a caspase-dependent apoptotic pathway. Furthermore, in studies of ER stress-induced apoptosis in L. major, the fluorogenic inhibitor FAM-DEVD-FMK was used to show a 1.5-fold increase in caspase-3/7-like activity. nih.gov
| Research Finding | Model Organism | Apoptotic Stimulus | Detection Method | Reference |
| Heat shock induces accumulation of FITC-VAD-FMK. | Leishmania major | Heat Shock (55°C) | Fluorometry and Fluorescence Microscopy | researchgate.net |
| Liposomal amphotericin B induces caspase-dependent cell death. | Leishmania donovani | KalsomeTM10 | Flow cytometry with a fluorescent caspase substrate | plos.org |
| ER stress leads to increased caspase-3/7-like activity. | Leishmania major | Tunicamycin (TM) | Flow cytometry with FAM-DEVD-FMK | nih.gov |
| Oxidative stress enhances caspase-like protease activity. | Leishmania major | Hydrogen Peroxide (H₂O₂) | Flow cytometry with FAM-DEVD-FMK | asm.org |
Experimental Modeling of Disease Pathogenesis
This compound and related fluorescent caspase inhibitors are indispensable tools for investigating the role of apoptosis in various human diseases. By allowing for the visualization and quantification of specific caspase activities within cellular models of disease, these probes help elucidate pathogenic mechanisms and evaluate the efficacy of therapeutic interventions.
Cancer Research: Efficacy of Apoptosis-Inducing Agents
A central strategy in cancer therapy is the induction of apoptosis in malignant cells. FITC-labeled caspase inhibitors are routinely used to assess the effectiveness of chemotherapeutic drugs and other apoptosis-inducing agents. stemcell.commdpi.com The activation of specific caspases indicates which apoptotic pathway—intrinsic or extrinsic—is being triggered.
For example, the extrinsic pathway, often initiated by ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), activates initiator caspase-8. nih.gov The intrinsic, or mitochondrial, pathway is triggered by cellular stress and leads to the activation of initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, primarily caspase-3. nih.gov Studies have used FITC-LEHD-FMK to detect caspase-9 activation and FITC-DEVD-FMK for caspase-3 activation in cancer cells treated with agents like TRAIL and xanthohumol. mdpi.comresearchgate.netaacrjournals.org For instance, in colon cancer cells, TRAIL treatment was shown to increase caspase-9 activity, which could be blocked by the specific inhibitor Z-LEHD-FMK. aacrjournals.org Similarly, the novel polyketide Candidaspongiolide was shown to induce apoptosis in colorectal cancer cells via a pathway that was substantially inhibited by a caspase-3 inhibitor. nih.gov
| Research Finding | Cell Model | Therapeutic Agent | Key Caspase Detected | Reference |
| TRAIL induces apoptosis via the intrinsic pathway. | SW480 Colon Cancer Cells | TRAIL | Caspase-9 (inhibited by Z-LEHD-FMK) | aacrjournals.org |
| Xanthohumol sensitizes prostate cancer cells to TRAIL-induced apoptosis. | LNCaP Prostate Cancer Cells | TRAIL + Xanthohumol | Caspase-3, -8, -9 (inhibited by z-DEVD-fmk, z-IETD-fmk, z-LEHD-fmk) | mdpi.com |
| Candidaspongiolide induces apoptosis through caspase-3 dependent pathway. | HCT116 Colorectal Cancer Cells | Candidaspongiolide | Caspase-3 (inhibited by Ac-DEVD-fmk) | nih.gov |
| Bcl-2 inhibitor restores TRAIL sensitivity. | SW480/Bcl-2 Colon Cancer Cells | TRAIL + HA14-1 | Caspase-9 | aacrjournals.org |
Neurodegeneration Studies: Caspase Activation in Neuronal Death
Neuronal apoptosis is a key feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Caspases are potent mediators in these neuronal death pathways. researchgate.net While direct studies singling out this compound are less common, the principle of using fluorescent caspase inhibitors to monitor neuronal apoptosis is well-established. For instance, in models of Parkinson's disease, increased expression of caspase-3 is observed, acting as a mediator of neuronal apoptosis. researchgate.net In Alzheimer's disease research, inhibitors for caspases such as caspase-3 have been shown to prevent apoptotic changes induced by β-amyloid peptides. medchemexpress.com The ability to detect active caspases in situ provides a powerful method for screening neuroprotective compounds that can block the apoptotic cascade.
Inflammatory Processes and Cell Death Mechanisms
Inflammation and apoptosis are intricately linked processes. Certain caspases, like caspase-1 and caspase-4 (the target of LEVD-FMK), are known as inflammatory caspases because they not only contribute to cell death but also process pro-inflammatory cytokines. illinois.eduasm.org The interplay between apoptosis and inflammation is critical in various pathological conditions, including infections and autoimmune diseases.
FITC-labeled caspase inhibitors are used to dissect these complex interactions. For example, in a study of mast cell response to influenza A virus infection, the pan-caspase inhibitor Z-VAD-fmk and the caspase-9 inhibitor Z-LEHD-fmk were used to demonstrate that virus-induced apoptosis is crucial for the production of pro-inflammatory cytokines. plos.org When apoptosis was blocked, the secretion of cytokines like IL-6 and TNF-α was reduced. plos.org In another model, investigating macrophage cell death triggered by Shigella flexneri, various caspase inhibitors, including Z-LEHD-FMK (caspase-9) and Z-IETD-FMK (caspase-8), were used to show that cytotoxicity involves multiple caspase-dependent pathways beyond the well-known caspase-1-mediated pyroptosis. asm.orgaai.org
Red Blood Cell Longevity and Programmed Cell Death
Mature red blood cells (erythrocytes) were once thought to be passive cells that circulate until they are removed by the spleen due to age-related damage. However, research has revealed a form of programmed cell death in erythrocytes, termed "eryptosis," which is analogous to apoptosis in nucleated cells. Eryptosis is characterized by cell shrinkage, membrane blebbing, and the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell membrane. medchemexpress.comresearchgate.net This process is critical for removing defective or aged erythrocytes from circulation and can be triggered by various stimuli, including oxidative stress, energy depletion, and certain xenobiotics. researchgate.net A key family of enzymes involved in this pathway are caspases, specifically caspase-3, which acts as a central executioner in the apoptotic cascade. bdbiosciences.comnih.gov
The chemical compound this compound is a crucial tool for studying eryptosis. It is a cell-permeable, non-toxic molecule that consists of the caspase-4 inhibitor sequence, Leucine-Glutamic acid-Valine-Aspartic acid (LEVD), linked to a fluoromethyl ketone (FMK) and tagged with fluorescein (B123965) isothiocyanate (FITC). medchemexpress.com While its peptide sequence is targeted towards caspase-4, it can also be used to investigate the activity of other caspases involved in eryptosis. The FMK group allows the compound to irreversibly bind to the active site of caspases, and the FITC tag provides a fluorescent signal, enabling researchers to identify and quantify cells with activated caspases using techniques like flow cytometry and fluorescence microscopy. abcam.cn
Research utilizing FITC-labeled caspase inhibitors has provided significant insights into the mechanisms governing red blood cell lifespan. For instance, studies have shown that conditions mimicking cardiopulmonary bypass can shorten the lifespan of stored red blood cells by activating caspase-3. plos.org In these experiments, FITC-labeled red blood cells were transfused into rat models. The number of circulating fluorescent cells was observed to decrease significantly after the bypass procedure. plos.org However, when the stored red blood cells were pretreated with a caspase-3 inhibitor (Z-DEVD-FMK), their survival in circulation was prolonged. plos.org This demonstrates that caspase activation is a critical step in the premature clearance of these cells.
Further studies have explored the triggers of eryptosis and the role of caspases. Exposure of erythrocytes to lead (Pb) has been shown to induce eryptosis, marked by an increase in phosphatidylserine externalization, without a significant increase in reactive oxygen species (ROS). nih.gov The use of fluorescently-labeled caspase inhibitors helped confirm that caspase-3 is activated under these conditions. nih.gov Similarly, extracellular histones, which can be present in the bloodstream during sepsis and inflammation, have been found to induce eryptosis by increasing ROS production, calcium influx, and caspase-3 activity. cellphysiolbiochem.com
The following tables present data from research studies investigating the role of caspase activation in red blood cell programmed cell death.
Table 1: Effect of Caspase Inhibition on the Survival of Stored Red Blood Cells Post-Transfusion in a Rat Cardiopulmonary Bypass Model.
Data shows the number of circulating FITC-labeled stored red blood cells at different time points after transfusion in rats that underwent a bypass procedure. One group of cells was pretreated with the caspase-3 inhibitor Z-DEVD-FMK, while the control group was treated with a vehicle (DMSO).
| Time After Transfusion (hours) | Circulating FITC-RBCs (Control Group, cells/μL) | Circulating FITC-RBCs (Z-DEVD-FMK Group, cells/μL) |
|---|---|---|
| 0 | 16500 | 16500 |
| 24 | 7500 | 11000 |
| 48 | 4000 | 7000 |
Data adapted from a study on the effects of cardiopulmonary bypass on red blood cell lifespan. plos.org
Table 2: Caspase-3 Activation in Human Erythrocytes Induced by Extracellular Histones (EHs).
This table shows the percentage of red blood cells positive for active caspase-3, as measured by a fluorescent FAM-DEVD-FMK assay, after treatment with different concentrations of extracellular histones for 24 hours.
| Treatment Condition | Percentage of Caspase-3 Positive Cells (Mean ± SD) |
|---|---|
| Control | 3.5 ± 0.5 |
| EHs (40 µg/mL) | 12.1 ± 1.2 |
| EHs (80 µg/mL) | 25.6 ± 2.1 |
Data derived from a study on the eryptotic effects of extracellular histones. cellphysiolbiochem.com
These findings underscore the importance of caspase-mediated pathways in red blood cell death. The use of tools like this compound and other similar fluorescent caspase inhibitors is indispensable for dissecting the complex signaling cascades that control erythrocyte longevity and for identifying potential therapeutic targets to mitigate premature red blood cell destruction in various pathological conditions. nih.govantibodiesinc.com
Comparative Analysis with Established Apoptosis Detection Methodologies
Distinguishing FITC-LEVD-FMK from Caspase Substrate Cleavage Assays
The detection of active caspases can be approached in fundamentally different ways. This compound (Fluorescein isothiocyanate-Leu-Glu-Val-Asp-Fluoromethylketone) represents a class of reagents known as fluorescently-labeled inhibitor of caspases (FLICA). oncotarget.com Its mechanism relies on the specific and irreversible binding to the active site of caspase-4. The LEVD peptide sequence mimics the natural substrate recognition site for caspase-4, guiding the inhibitor to its target. The fluoromethyl ketone (FMK) moiety then forms a covalent bond with the active caspase, effectively trapping the fluorescent FITC tag within the cell. oncotarget.com This results in a fluorescent signal that is directly proportional to the amount of active caspase-4 present in a cell.
In contrast, caspase substrate cleavage assays operate on an enzymatic turnover principle. These assays utilize a peptide substrate, such as Ac-LEVD-AFC (7-amino-4-trifluoromethyl coumarin), which also contains the caspase-4 recognition sequence. oncotarget.com In this method, the substrate is not an inhibitor. Instead, active caspase-4 cleaves the substrate, releasing the fluorophore (AFC), which then becomes fluorescent. oncotarget.com The resulting signal is an amplification of the enzymatic activity, as one active caspase molecule can cleave many substrate molecules over time.
Another advanced substrate-based method involves Förster Resonance Energy Transfer (FRET). A probe can be engineered with two different fluorescent proteins, for example, CFP and YFP, connected by a linker containing the LEVD sequence. nih.gov In the intact probe, FRET occurs between the two fluorophores. Upon cleavage by active caspase-4, the fluorophores separate, leading to a loss of FRET, which can be measured to quantify caspase activity. nih.gov
The primary distinction lies in what is being measured: this compound quantifies the presence of active enzyme molecules, while substrate cleavage assays measure the rate of enzymatic activity.
| Feature | This compound (FLICA) | Caspase Substrate Cleavage Assay (e.g., Ac-LEVD-AFC) |
| Principle | Irreversible binding to active caspase | Enzymatic turnover of a substrate |
| Signal Generation | Covalent labeling of the enzyme | Release of a fluorophore upon cleavage |
| Measurement | Stoichiometric (1:1 binding with active enzyme) | Catalytic (signal amplification over time) |
| Cell State | Can be used in live or fixed cells | Typically requires cell lysates |
Advantages Over Antibody-Based Detection of Cleaved Caspases
Antibody-based methods, particularly Western blotting and immunocytochemistry, are gold standards for protein detection. These techniques can utilize antibodies that specifically recognize the cleaved, active forms of caspases, such as cleaved caspase-4. affbiotech.com However, the this compound probe offers several distinct advantages over these traditional immunological techniques.
A primary advantage is the ability to label active caspases within living, intact cells. promega.com.au The this compound reagent is cell-permeable, allowing it to be added directly to the cell culture medium where it enters the cells and binds to its target. promega.com.au This circumvents the need for cell lysis, which is required for Western blotting, or the harsh fixation and permeabilization steps necessary for intracellular antibody staining in immunocytochemistry or flow cytometry. These fixation/permeabilization steps can potentially alter cell morphology and lead to the loss of soluble proteins.
Furthermore, because this compound directly binds to the catalytically active enzyme, it provides a direct measure of caspase activity. Antibody-based methods detect the presence of the cleaved protein, which is a strong indicator of activation but does not directly measure its enzymatic function.
| Parameter | This compound | Antibody-Based Detection (e.g., Western Blot, ICC) |
| Cell Integrity | Live, intact cells | Requires cell lysis or fixation/permeabilization |
| Procedure | Simple, single-reagent addition to culture promega.com.au | Multi-step process with washes and antibody incubations |
| Detection Target | Catalytically active enzyme | Cleaved protein fragment |
| Potential Artifacts | Minimal, as it avoids harsh treatments | Fixation can alter epitopes; lysis disrupts cellular context |
Complementary Nature with Other Apoptosis Indicators (e.g., Western Blotting for Cleaved Caspases/Substrates)
While this compound provides a powerful tool for identifying cells with active caspase-4, its true analytical strength is often realized when used in conjunction with other methods like Western blotting. This combinatorial approach allows for a more comprehensive and validated understanding of the apoptotic pathway.
For instance, a researcher can first use this compound with flow cytometry or fluorescence microscopy to quantify the percentage of cells with active caspase-4 following an apoptotic stimulus. Subsequently, lysates from the same cell populations can be analyzed by Western blot. This allows for the confirmation of caspase-4 activation by detecting its cleaved fragments. spandidos-publications.com
Moreover, Western blotting can be used to probe the downstream consequences of caspase-4 activation. Studies have shown that inhibiting caspase-4 with its non-fluorescent counterpart, z-LEVD-fmk, can prevent the cleavage and activation of downstream executioner caspases like caspase-3 and the cleavage of key apoptotic substrates like Poly (ADP-ribose) polymerase (PARP). oncotarget.comoncotarget.com By combining this compound with Western blot analysis for cleaved caspase-3 and cleaved PARP, a researcher can directly correlate the activation of the initiator caspase-4 with the engagement of the downstream executioner machinery. oncotarget.combio-rad-antibodies.com This provides a more complete picture of the entire caspase cascade.
For example, in studies of ER stress-induced apoptosis, this compound could be used to identify the initial activation of caspase-4. A parallel Western blot could then confirm the cleavage of pro-caspase-4 and also assess the cleavage status of caspase-9, caspase-3, and PARP to delineate the specific signaling pathway. spandidos-publications.comelabscience.com
Superiority in Real-Time and Live-Cell Monitoring
The most significant advantage of this compound over many other apoptosis detection methods is its suitability for real-time and live-cell monitoring. nih.gov Because the probe can be added to living cells and detects an active enzymatic process, it allows researchers to dynamically track the onset and progression of caspase-4 activation in individual cells and cell populations over time. promega.com.au
This capability is in stark contrast to endpoint assays like conventional Western blotting or immunocytochemistry, which provide only a static snapshot of the apoptotic process at the moment of cell lysis or fixation. bio-rad-antibodies.com With live-cell imaging using fluorescence microscopy, one can visualize the spatio-temporal dynamics of caspase-4 activation. For example, researchers can observe which cells in a population first activate the caspase and monitor how the signal propagates through the culture.
This capacity for dynamic measurement is crucial for understanding the kinetics of apoptosis in response to different stimuli and for high-content screening applications where the timing of cellular events is a critical parameter. The simple, no-wash protocol for some applications further enhances its utility for high-throughput and automated imaging platforms. promega.com.au
| Method | Live-Cell Monitoring | Real-Time Capability | Throughput |
| This compound | Yes | Yes | High (Flow Cytometry, HCS) |
| Caspase Substrate Assay (Lysate) | No | No (Endpoint) | High (Plate Reader) |
| Western Blot | No | No (Endpoint) | Low |
| Immunocytochemistry (Fixed) | No | No (Endpoint) | Medium to High (HCS) |
Methodological Considerations and Potential Research Artifacts in Utilizing Fitc Levd Fmk
Potential for Non-Specific Binding to Intracellular Protein Thiol Groups
A significant consideration when using Fitc-LEVD-FMK and other fluoromethylketone (FMK)-based probes is the potential for non-specific binding. The FMK group, while crucial for the inhibitor's covalent interaction with the active site of caspases, possesses a reactivity that is not entirely specific to these enzymes. nih.govmdpi.com
The mechanism of inhibition involves the FMK group forming a covalent bond with the cysteine residue in the active site of the caspase. scbt.comontosight.aisigmaaldrich.com However, this reactivity can extend to other intracellular proteins that contain accessible thiol groups (cysteine residues). nih.govmdpi.com This off-target binding can lead to a fluorescent signal that is not directly proportional to caspase-4 activity, potentially resulting in false-positive results or an overestimation of apoptosis.
Several factors can influence the extent of non-specific binding:
Probe Concentration: Higher concentrations of this compound can increase the likelihood of off-target interactions.
Cellular Redox State: The availability of free thiol groups on proteins can be influenced by the cellular redox environment. Oxidative stress, for instance, can alter the state of cysteine residues, potentially increasing non-specific binding. plos.orgaacrjournals.org
It is important to note that despite this potential for non-specificity, FLICA (Fluorochrome-Labeled Inhibitors of Caspases) probes like this compound have been shown to be reliable reporters of caspase activation in many contexts. nih.govresearchgate.net Nevertheless, awareness of this potential artifact is crucial for accurate data interpretation.
Influence of Cellular Esterase Activity on Probe Retention
The effective use of this compound relies on its ability to enter and be retained within viable cells. This process is significantly influenced by the activity of intracellular esterases. ionbiosciences.comthermofisher.comnih.gov Similar to other cell-permeant probes like calcein (B42510) AM, this compound is modified with ester moieties that render it non-fluorescent and capable of passively diffusing across the cell membrane. ionbiosciences.comthermofisher.com
Once inside the cell, ubiquitous cytosolic esterases cleave these ester groups. ionbiosciences.comthermofisher.comnih.gov This enzymatic action has two key consequences:
Activation of Fluorescence: The cleavage of the ester groups activates the fluorescein (B123965) dye, causing it to fluoresce. ionbiosciences.com
Probe Trapping: The removal of the ester groups increases the polarity of the molecule, trapping it within cells that have an intact plasma membrane. thermofisher.com
Optimization of Staining Protocols and Incubation Conditions
To minimize artifacts and ensure reliable results, the optimization of staining protocols and incubation conditions is paramount. Several key parameters should be carefully considered and empirically determined for each experimental system. nih.govpromega.combiocompare.comnih.gov
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Probe Concentration | Titrate to determine the lowest effective concentration. | Minimizes non-specific binding and potential cytotoxicity. biocompare.com |
| Incubation Time | Optimize the duration of exposure to the probe (typically 30 minutes to several hours). promega.combio-rad-antibodies.com | Allows for sufficient probe uptake and binding to active caspases without causing undue cellular stress. |
| Incubation Temperature | Typically performed at 37°C. bio-rad-antibodies.commerckmillipore.com | Ensures optimal enzymatic activity of both esterases and caspases. |
| Washing Steps | Perform thorough but gentle washing steps after incubation. bio-rad-antibodies.com | Removes unbound probe, reducing background fluorescence. |
| Cell Density | Avoid excessive cell densities. | High cell densities can lead to nutrient depletion and spontaneous apoptosis, confounding the results. bio-rad-antibodies.com |
An initial experiment to determine the optimal timing and concentration of the this compound probe is often necessary, as the resulting signal is a direct measure of the caspase activity that occurs during the incubation period. bio-rad-antibodies.com
Importance of Appropriate Experimental Controls
The inclusion of appropriate experimental controls is fundamental to the valid interpretation of data generated using this compound. These controls are essential for distinguishing specific caspase-4-mediated fluorescence from background noise and non-specific effects.
Unstimulated/Vehicle-Treated Controls
A baseline for caspase activity should be established using unstimulated or vehicle-treated cells. This control group, which is cultured under normal conditions without the experimental treatment, helps to determine the background level of fluorescence and the basal level of apoptosis in the cell population. bio-rad-antibodies.comabcam.com
Broad-Spectrum and Specific Caspase Inhibitors (e.g., Z-VAD-FMK)
To confirm that the observed fluorescence is indeed due to caspase activity, a broad-spectrum caspase inhibitor like Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) should be used. ontosight.aibdbiosciences.combio-techne.com Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that binds to the active site of multiple caspases. ontosight.airndsystems.com
Experimental Design with Z-VAD-FMK:
| Treatment Group | Expected Outcome | Interpretation |
| Experimental Treatment + this compound | Increased Fluorescence | Putative caspase-4 activation. |
| Experimental Treatment + Z-VAD-FMK + this compound | Reduced Fluorescence (compared to the group above) | Confirms that the fluorescence is caspase-dependent. bdbiosciences.com |
| Unstimulated + this compound | Low/Background Fluorescence | Establishes baseline. |
It is important to be aware that Z-VAD-FMK can have off-target effects, including the inhibition of other cysteine proteases like cathepsins and calpains, and can even induce other forms of programmed cell death in some systems. reading.ac.uknih.govaacrjournals.org Therefore, while a valuable control, the results should be interpreted with these potential confounding factors in mind. The use of a negative control inhibitor, such as Z-FA-FMK, which does not inhibit caspases involved in apoptosis, can also be beneficial to demonstrate the specificity of the caspase-dependent signal. bdbiosciences.comnih.gov
Interpretation of Fluorescence Signal in Relation to Cell Viability
Correlating Fluorescence with Cell Viability Stages:
| Stage of Apoptosis | This compound Signal | Cell Membrane Integrity |
| Early Apoptosis | Positive | Intact |
| Late Apoptosis | Positive | Compromised |
| Necrosis | Negative (or low) | Compromised |
| Viable | Negative (or low) | Intact |
To distinguish between different stages of cell death, it is highly recommended to co-stain with a marker of cell viability or membrane integrity, such as:
Propidium (B1200493) Iodide (PI) or 7-AAD: These dyes are excluded by cells with an intact plasma membrane. bio-rad-antibodies.com A cell that is this compound positive and PI negative is in early apoptosis, while a cell that is positive for both is in late apoptosis or secondary necrosis. bio-rad-antibodies.com
Annexin V: This protein binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during apoptosis. researchgate.net
It is also important to remember that caspase activation is a transient event. The fluorescence signal may decrease as the cell progresses through the later stages of apoptosis and the plasma membrane loses its integrity, leading to the leakage of the probe and cellular enzymes. ionbiosciences.com Therefore, a lack of fluorescence does not definitively rule out that a cell has undergone apoptosis.
By carefully considering these methodological factors and incorporating appropriate controls, researchers can confidently utilize this compound to gain valuable insights into the role of caspase-4 in cellular processes.
Advanced Research Directions and Future Perspectives for Fitc Levd Fmk
Refinement of Peptide Sequence for Enhanced Caspase Specificity
The tetrapeptide sequence LEVD (Leu-Glu-Val-Asp) in Fitc-LEVD-FMK is designed to target caspase-4. However, the substrate specificities of caspases can overlap, meaning that this compound may also be cleaved by other caspases, albeit to a lesser extent. abcam.com For instance, the optimal recognition motif for other caspases includes sequences like DEVD (Asp-Glu-Val-Asp) for caspase-3 and WEHD (Trp-Glu-His-Asp) for caspase-1. nih.govstemcell.com This potential for cross-reactivity necessitates the refinement of the peptide sequence to enhance its specificity for caspase-4.
Future research will likely focus on creating more selective inhibitors by modifying the peptide sequence. nih.gov This could involve substituting amino acids at the P2, P3, and P4 positions (the Leu, Glu, and Val in LEVD) to create a sequence that is more exclusively recognized and cleaved by caspase-4. A deeper understanding of the three-dimensional structure of the caspase-4 active site will be instrumental in rationally designing these more specific peptide inhibitors. Furthermore, studies have shown that amino acids C-terminal to the cleavage site (the prime side) can also influence substrate specificity for inflammatory caspases like caspase-4. nih.gov
The development of highly specific inhibitors is crucial for accurately dissecting the distinct roles of individual caspases in complex cellular processes like apoptosis and inflammation. scbt.com By minimizing off-target binding, researchers can be more confident that the observed effects are solely due to the inhibition of caspase-4.
Development of Novel Fluorescent Tags for Multiplexed Imaging
The fluorescein (B123965) isothiocyanate (FITC) tag in this compound, while widely used, has limitations, particularly in experiments requiring the simultaneous visualization of multiple cellular events (multiplexed imaging). promega.de To address this, research is moving towards the development of novel fluorescent tags with distinct spectral properties.
The goal is to create a palette of caspase probes, each with a unique fluorescent reporter, allowing for the simultaneous detection of different active caspases in the same cell. the-scientist.com For example, one could envision a set of probes where active caspase-3 is detected with a blue fluorescent tag, active caspase-8 with a green tag, and active caspase-4 with a red tag. This would enable researchers to study the temporal and spatial activation of different caspases within the apoptotic cascade.
Several strategies are being explored for developing these new tags:
Genetically Encoded Reporters: Fluorescent proteins with different emission spectra, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP), can be engineered into caspase reporters. nih.gov
Alternative Dyes: A variety of fluorescent dyes with different excitation and emission wavelengths are available, such as rhodamine derivatives and cyanine (B1664457) dyes. biocompare.comsigmaaldrich.com These can be conjugated to the peptide inhibitor in place of FITC.
Quantum Dots: These semiconductor nanocrystals have broad excitation spectra and narrow, size-tunable emission spectra, making them excellent candidates for multiplexed imaging. researchgate.net
The ability to perform multiplexed imaging will provide a more comprehensive understanding of the intricate interplay between different caspases during cellular processes. the-scientist.combiocompare.com
Integration with Advanced Imaging Techniques (e.g., Super-Resolution Microscopy)
Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 250 nanometers. thermofisher.com This can make it difficult to visualize the precise subcellular localization of active caspases. Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), overcome this limitation, offering significantly higher resolution. thermofisher.comthermofisher.com
Integrating this compound and its future iterations with SRM will enable researchers to pinpoint the exact location of caspase-4 activation within the cell with unprecedented detail. rsc.org This could reveal, for example, whether caspase-4 is activated in specific organelles, such as the endoplasmic reticulum or mitochondria, during apoptosis. rsc.org
For these integrations to be successful, the fluorescent probes must be compatible with the specific requirements of each SRM technique. For instance, STORM requires photoswitchable fluorophores, while STED benefits from highly photostable dyes. thermofisher.comthermofisher.compnas.org Therefore, the development of new fluorescent tags (as discussed in section 7.2) will be closely tied to their suitability for use with these advanced imaging modalities. The combination of highly specific caspase probes and super-resolution imaging promises to provide novel insights into the spatial dynamics of apoptosis. rsc.orgresearchgate.net
Potential for Live Animal Imaging (Translational Research Considerations)
Translating the use of this compound from cell culture to live animal models presents a significant but promising challenge for preclinical research. nih.govnih.gov The ability to image caspase activity in a living organism (in vivo) would be invaluable for studying disease progression and the efficacy of therapeutic interventions in a more physiologically relevant context.
Several key hurdles must be overcome for successful in vivo imaging:
Cell Permeability and Bioavailability: The probe must be able to efficiently cross cell membranes and reach its target tissue in sufficient concentrations. nih.govmdpi.com Modifications to the probe, such as the addition of cell-penetrating peptides or formulation into nanoparticles, may be necessary to enhance its delivery. nih.govresearchgate.net
Signal-to-Noise Ratio: The fluorescent signal from the probe must be distinguishable from background autofluorescence in the tissue. nih.gov This may require the use of fluorescent tags that emit in the near-infrared spectrum, where tissue autofluorescence is lower. nih.gov
Metabolic Stability: The probe must be resistant to degradation by enzymes in the body to ensure it reaches its target intact. mdpi.comthno.org
Toxicity: The probe itself should not be toxic to the animal. nih.gov
Animal models, such as mice and zebrafish, are being used to develop and validate in vivo imaging probes. frontiersin.orgaacrjournals.org Zebrafish, in particular, offer the advantage of being transparent, which simplifies imaging. frontiersin.org The development of effective in vivo caspase probes holds great potential for accelerating the translation of basic research findings into clinical applications. nih.govacs.org
Application in High-Content Analysis and Automated Research Workflows
High-content analysis (HCA) combines automated microscopy with sophisticated image analysis software to extract quantitative data from large numbers of cells. nih.gov This technology is increasingly being used in drug discovery and systems biology to screen for compounds that modulate cellular processes like apoptosis. biocompare.com
This compound and similar fluorescent caspase probes are well-suited for HCA platforms. nih.govresearchgate.net By using automated microscopes, researchers can rapidly acquire images of cells treated with a library of compounds and stained with this compound. the-scientist.com The image analysis software can then automatically identify and quantify the number of apoptotic cells in each sample, providing a high-throughput measure of compound efficacy. researchgate.net
The integration of fluorescent caspase probes into automated workflows offers several advantages:
Increased Throughput: Thousands of compounds can be screened in a relatively short amount of time. biocompare.com
Quantitative Data: HCA provides objective, quantitative data on caspase activation, reducing the subjectivity of manual analysis. researchgate.net
Multiplexing: HCA platforms can be used to simultaneously measure multiple parameters, such as caspase activation, cell viability, and mitochondrial membrane potential, providing a more complete picture of the cellular response to a given treatment. biorxiv.org
The use of this compound in HCA will undoubtedly accelerate the pace of research into apoptosis and the discovery of new therapeutic agents. biocompare.comresearchgate.net
Elucidating Complex Cell Death Regulatory Networks
This compound is a valuable tool for investigating the role of caspase-4 in various cell death pathways. Caspase-4 is known to be involved in both inflammatory responses and apoptosis induced by endoplasmic reticulum (ER) stress. nih.gov It is a key player in the non-canonical inflammasome pathway, where it is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govportlandpress.com This activation leads to a form of inflammatory cell death called pyroptosis. nih.gov
Furthermore, there is evidence of crosstalk between different cell death pathways. For example, under certain conditions, the activation of the non-canonical inflammasome can also lead to the activation of apoptotic caspases like caspase-7. pnas.org By using this compound in conjunction with inhibitors of other caspases or cell death pathways, researchers can begin to unravel these complex regulatory networks. nih.govasm.org
For instance, experiments could be designed to determine if inhibiting caspase-4 with this compound affects the activation of other caspases or the progression of other forms of cell death. This type of analysis will be critical for understanding how cells make life-or-death decisions in response to various stimuli and how these processes are dysregulated in diseases such as cancer and inflammatory disorders. pnas.orgaddgene.orgasm.org
Q & A
Q. What documentation is required for using this compound in animal studies?
- Methodological Answer : Submit an animal use protocol (AUP) detailing the following:
- Dosage justification: Preclinical data on this compound toxicity and optimal dosing.
- Imaging endpoints: Humane criteria for euthanasia if in vivo imaging causes distress.
- Data sharing: Plans for archiving imaging data in compliance with FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
